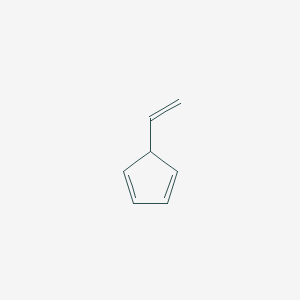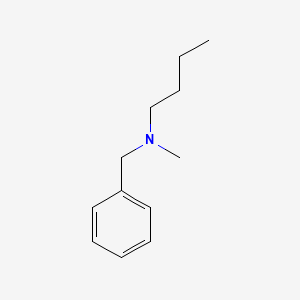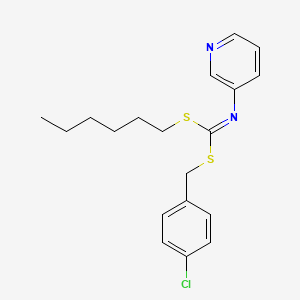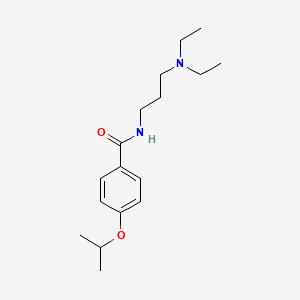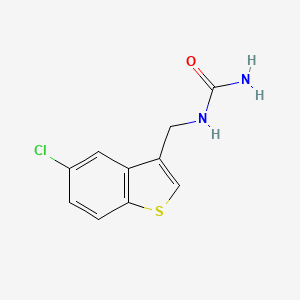
Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. . The presence of the benzo[b]thiophene moiety in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- typically involves the reaction of 5-chlorobenzo[b]thiophene with appropriate reagents to introduce the urea functionality. One common synthetic route involves the reaction of 5-chlorobenzo[b]thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the urea derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to and inhibit the activity of certain enzymes and receptors involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- can be compared with other benzo[b]thiophene derivatives, such as:
Benzo[b]thiophene-2-carboxylic acid: Another benzo[b]thiophene derivative with different functional groups and biological activities.
Benzo[b]thiophene-3-carboxamide: Similar structure but with an amide group instead of a urea group, leading to different chemical and biological properties.
The uniqueness of Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
23799-91-9 |
|---|---|
Molecular Formula |
C10H9ClN2OS |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
(5-chloro-1-benzothiophen-3-yl)methylurea |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-1-2-9-8(3-7)6(5-15-9)4-13-10(12)14/h1-3,5H,4H2,(H3,12,13,14) |
InChI Key |
HFHRIXUPCTURFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


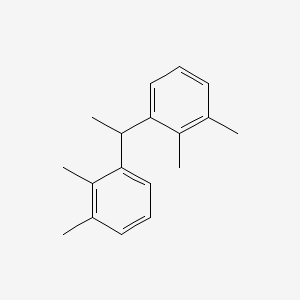
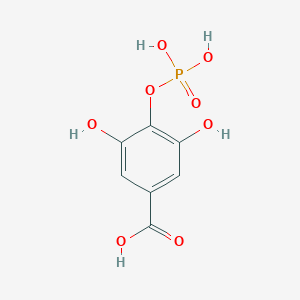

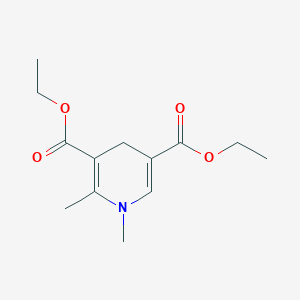
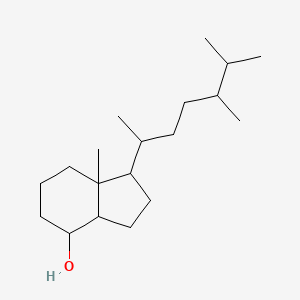
![3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14692405.png)
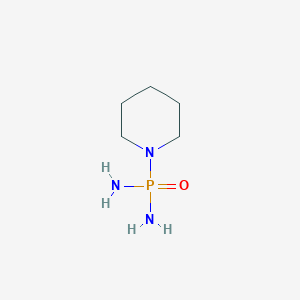

![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
